LogP Differentiation: Increased Lipophilicity vs. 4-(2-Chlorophenoxy)piperidine and 4-Phenoxypiperidine
The computed LogP of 4-(2-chloro-5-methylphenoxy)piperidine is reported as approximately 2.78 (Leyan) to 3.11 (Chemsrc), which is higher than that of the des-methyl analog 4-(2-chlorophenoxy)piperidine (LogP = 2.66) and substantially higher than the unsubstituted parent 4-phenoxypiperidine (LogP = 2.12–2.15) . This indicates that the addition of the 5-methyl group to the 2-chlorophenoxy scaffold increases lipophilicity by approximately 0.12–0.45 log units compared to the non-methylated chloro analog, and by 0.66–0.99 log units compared to the fully unsubstituted parent . Higher LogP values correlate with increased membrane permeability potential, which may be advantageous for CNS-targeted compound design but may also reduce aqueous solubility .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 (Leyan) to 3.11 (Chemsrc) |
| Comparator Or Baseline | 4-(2-Chlorophenoxy)piperidine: LogP = 2.66; 4-Phenoxypiperidine: LogP = 2.12–2.15 |
| Quantified Difference | ΔLogP ≈ +0.12 to +0.45 vs. 4-(2-chlorophenoxy)piperidine; ΔLogP ≈ +0.66 to +0.99 vs. 4-phenoxypiperidine |
| Conditions | Computed/predicted LogP values from Chemsrc, Leyan, and Molbase databases |
Why This Matters
The measurably higher lipophilicity of 4-(2-chloro-5-methylphenoxy)piperidine compared to its des-methyl and unsubstituted analogs means that it will partition differently in biological membranes and organic/aqueous extraction workflows, making it a distinct choice when tuning lipophilicity in SAR exploration or optimizing synthetic extraction procedures.
